Dexniguldipine

Description

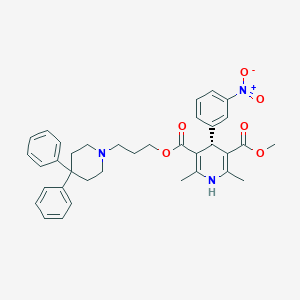

Structure

3D Structure

Properties

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJMLYUFVDMUHP-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152666 | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120054-86-6 | |

| Record name | (+)-Niguldipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120054-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexniguldipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120054866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexniguldipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXNIGULDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Dexniguldipine in Overcoming P-glycoprotein-Mediated Multidrug Resistance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, largely driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).[1][2][3] These transporters function as energy-dependent efflux pumps, reducing the intracellular concentration of cytotoxic agents and thereby diminishing their therapeutic efficacy.[3][4] Dexniguldipine, a dihydropyridine derivative, has emerged as a potent MDR modulator capable of resensitizing resistant cancer cells to conventional chemotherapeutics. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action. We will elucidate its direct, high-affinity interaction with P-glycoprotein, detail the specific binding domains, and explain how this interaction competitively inhibits the transporter's efflux function. Furthermore, this document furnishes field-proven experimental protocols for evaluating MDR reversal, complete with data visualization and workflow diagrams to empower researchers in their own investigations.

The Challenge of Multidrug Resistance and the Central Role of P-glycoprotein

The phenomenon of multidrug resistance (MDR) is a primary cause of chemotherapy failure.[5] It is characterized by the acquired insensitivity of cancer cells to a broad spectrum of structurally and mechanistically unrelated anticancer drugs. While several mechanisms contribute to MDR, the most significant is the overexpression of the P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[1][2][6]

P-gp is a 170 kDa transmembrane protein that belongs to the ABC transporter superfamily.[2] It is composed of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[2][7] Utilizing the energy derived from ATP hydrolysis at the NBDs, P-gp captures a wide array of hydrophobic, amphipathic drugs from the inner leaflet of the cell membrane and actively extrudes them from the cell.[4] This efflux mechanism prevents cytotoxic agents from reaching their intracellular targets, rendering the chemotherapy ineffective. Therefore, inhibiting P-gp function has become a critical strategy for overcoming MDR.[6][8]

This compound: A Profile of an MDR Modulator

This compound is the (R)-enantiomer of Niguldipine, a compound belonging to the dihydropyridine class of molecules.[9] While dihydropyridines are primarily recognized as L-type calcium channel blockers used in treating hypertension, this compound exhibits potent activity as an MDR modulator, or "chemosensitizer".[10][11][12] Its chemical structure is [(4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[3-(4,4-diphenyl-1-piperidinyl)propyl] ester O3-methyl ester].[13] Crucially, its ability to reverse MDR is independent of its calcium channel blocking activity and stems from a direct interaction with P-gp.[12][14]

| Compound | Chemical Formula | Molecular Weight | Class | Primary Activity |

| This compound | C36H39N3O6 | 609.72 g/mol | Dihydropyridine | P-gp Inhibitor |

Core Mechanism of Action: Direct Competitive Inhibition of P-glycoprotein

Direct Binding to P-glycoprotein

Photoaffinity labeling studies have been instrumental in proving a direct physical interaction. Experiments show that this compound causes a dose-dependent reduction in the labeling of P-gp by the photoaffinity label azidopine, indicating that both molecules compete for a binding site on the transporter.[14]

Further advanced studies using a tritiated azido-analog of this compound combined with mass spectrometry have pinpointed the specific binding region.[7][15] This research identified the this compound-bound P-gp peptide as the 468-527 amino acid sequence.[7] This region is critically located, flanked by the Walker A and B motifs of the N-terminal ATP-binding domain (NBD).[7][15] This strategic location strongly suggests that this compound's binding directly interferes with the ATP binding and/or hydrolysis cycle, which is essential for the conformational changes required for drug efflux.

Inhibition of Efflux and Restoration of Drug Accumulation

By binding to P-gp, this compound effectively inhibits its function as a drug efflux pump. This is demonstrably observed as a dose-dependent increase in the intracellular accumulation of known P-gp substrates. For instance, in P-gp-overexpressing cells, treatment with 1 µM this compound can restore the intracellular levels of the fluorescent dye rhodamine 123 to those seen in the non-resistant parental cells.[14]

This inhibition of efflux directly translates to increased cytotoxicity of chemotherapeutic agents. The efficacy of this reversal is quantified by the Resistance Modulating Factor (RMF), calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator.

| Chemotherapeutic Agent | Cell Line | RMF with this compound | Reference |

| Adriamycin (Doxorubicin) | MDR-1 Overexpressing | 8 to 42 | [14] |

| Vincristine | MDR-1 Overexpressing | 16 to 63 | [14] |

| Epidoxorubicin | CC531 Rat Colon Carcinoma | ~15 (in vitro) | [16] |

This restoration of intracellular drug concentration allows chemotherapeutic agents to reach their targets and exert their cytotoxic effects, effectively resensitizing the resistant cells. In vivo studies have confirmed this chemosensitizing potential, where the combination of this compound and drugs like adriamycin significantly reduced viable cells in resistant tumors compared to adriamycin alone.[17]

Experimental Protocols for Assessing MDR Reversal

To validate the efficacy of a potential MDR modulator like this compound, a series of standardized, self-validating experiments are required. The following protocols provide a robust framework for such investigations.

Protocol: Cytotoxicity Assay (MTT/SRB)

Causality: This assay determines the extent to which the modulator can reduce the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in resistant cells, directly quantifying the degree of resistance reversal.

Methodology:

-

Cell Seeding: Seed both the drug-sensitive parental cell line and the P-gp-overexpressing resistant cell line into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) in culture medium. Prepare two sets of these dilutions: one with medium alone and one containing a fixed, non-toxic concentration of this compound (e.g., 1 µM).

-

Treatment: Remove the old medium from the plates and add 100 µL of the prepared drug solutions to the appropriate wells. Include controls for untreated cells and cells treated with this compound alone.

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment (MTT):

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 490-570 nm using a microplate reader.[18]

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to untreated controls.

-

Plot viability against drug concentration and determine the IC50 values using non-linear regression.

-

Calculate the Resistance Modulating Factor (RMF) = IC50 (drug alone) / IC50 (drug + this compound).

-

Protocol: Intracellular Drug Accumulation Assay

Causality: This assay provides direct evidence that the modulator inhibits the efflux function of P-gp by measuring the intracellular retention of a fluorescent P-gp substrate.

Methodology:

-

Cell Preparation: Harvest resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1x10^6 cells/mL.

-

Pre-incubation: Aliquot cells into flow cytometry tubes. Treat one set of tubes with this compound (e.g., 1-10 µM) and leave the other as an untreated control. Incubate for 30 minutes at 37°C.

-

Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123 (final concentration 1-5 µM), to all tubes. Incubate for an additional 60 minutes at 37°C, protected from light.

-

Washing: Stop the reaction by adding ice-cold PBS. Centrifuge the cells, discard the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.

-

Analysis: Resuspend the final cell pellet in fresh PBS. Analyze the intracellular fluorescence immediately using a flow cytometer (e.g., FITC channel for Rhodamine 123).

-

Data Interpretation: An increase in the mean fluorescence intensity in the this compound-treated cells compared to the untreated controls indicates an inhibition of P-gp-mediated efflux and thus, increased intracellular accumulation of the substrate.[19]

Conclusion and Future Directions

This compound serves as a quintessential example of a second-generation MDR modulator.[20] Its mechanism of action is precise and well-characterized: it directly binds to a specific region within P-glycoprotein's nucleotide-binding domain, competitively inhibiting the pump's ability to extrude chemotherapeutic drugs.[7][14] This leads to the restoration of cytotoxic drug concentrations within resistant cancer cells, thereby reversing the MDR phenotype. The experimental protocols detailed herein provide a validated roadmap for researchers to investigate and quantify this chemosensitizing effect. While clinical development of many P-gp inhibitors has faced challenges related to toxicity and pharmacokinetic interactions, the study of compounds like this compound continues to provide invaluable insights into the molecular intricacies of drug resistance, guiding the design of future generations of more effective and less toxic MDR reversal agents.[21]

References

-

Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC - NIH. National Institutes of Health. [Link]

-

Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance - PubMed. National Institutes of Health. [Link]

-

Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry - PubMed. National Institutes of Health. [Link]

-

P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - Frontiers. Frontiers Media. [Link]

-

P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed. National Institutes of Health. [Link]

-

Multidrug resistance mediated by P-glycoproteins - PubMed. National Institutes of Health. [Link]

-

P-glycoproteins and multidrug resistance - PubMed. National Institutes of Health. [Link]

-

In vivo reversibility of multidrug resistance by the MDR-modulator this compound (niguldipine derivative B859-35) and by verapamil - PubMed. National Institutes of Health. [Link]

-

This compound hydrochloride | C36H40ClN3O6 | CID 6918096 - PubChem. National Institutes of Health. [Link]

-

Modulation of multidrug resistance with this compound hydrochloride (B8509-035) in the CC531 rat colon carcinoma model - PubMed. National Institutes of Health. [Link]

-

Interaction of Cytostatics and Chemosensitizers With the this compound Binding Site on P-glycoprotein - PubMed. National Institutes of Health. [Link]

-

Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. - Semantic Scholar. Semantic Scholar. [Link]

-

This compound - Qeios. Qeios. [Link]

-

Phase I and pharmacokinetic study of the P-glycoprotein modulator this compound-HCL. Unknown Source. [Link]

-

This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells | ACS Omega. American Chemical Society. [Link]

-

(+)-Niguldipine | C36H39N3O6 | CID 6918097 - PubChem. National Institutes of Health. [Link]

-

Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells - PMC - NIH. National Institutes of Health. [Link]

-

Compound: this compound (CHEMBL2051956) - ChEMBL - EMBL-EBI. European Bioinformatics Institute. [Link]

-

This compound - Drug Central. Drug Central. [Link]

-

Fighting Multidrug Resistance with Ruthenium–Cyclopentadienyl Compounds: Unveiling the Mechanism of P-gp Inhibition | Journal of Medicinal Chemistry. American Chemical Society. [Link]

-

Phytochemicals: Potential Lead Molecules for MDR Reversal - Frontiers. Frontiers Media. [Link]

-

Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC. National Institutes of Health. [Link]

-

Development of an aptamer capable of multidrug resistance reversal for tumor combination chemotherapy - PMC - NIH. National Institutes of Health. [Link]

-

Discovery and Development of Calcium Channel Blockers - Frontiers. Frontiers Media. [Link]

-

Action of calcium antagonists on multidrug resistant cells. Specific cytotoxicity independent of increased cancer drug accumulation - PubMed. National Institutes of Health. [Link]

-

Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies. MDPI. [Link]

-

Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PubMed. National Institutes of Health. [Link]

-

Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Royal Society of Chemistry. [Link]

-

The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells - PubMed. National Institutes of Health. [Link]

-

Two-drug combinations containing calcium channel blocker significantly lowers BP. American College of Cardiology. [Link]

Sources

- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multidrug resistance mediated by P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I and pharmacokinetic study of the P-glycoprotein modulator this compound-HCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound hydrochloride | C36H40ClN3O6 | CID 6918096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 12. Action of calcium antagonists on multidrug resistant cells. Specific cytotoxicity independent of increased cancer drug accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (+)-Niguldipine | C36H39N3O6 | CID 6918097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 16. Modulation of multidrug resistance with this compound hydrochloride (B8509-035) in the CC531 rat colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo reversibility of multidrug resistance by the MDR-modulator this compound (niguldipine derivative B859-35) and by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Dexniguldipine as a P-glycoprotein Modulator: Mechanisms, Experimental Validation, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in clinical oncology, largely driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).[1][2] P-glycoprotein, the product of the ABCB1 gene, functions as an ATP-dependent efflux pump, actively extruding a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3][4] The development of potent and specific P-gp modulators is a critical strategy to circumvent MDR.[5][6] This guide provides a comprehensive technical overview of Dexniguldipine, a dihydropyridine derivative, and its role as a potent P-gp modulator. We will explore its direct mechanism of action, detail robust experimental protocols for its characterization, and discuss its clinical context, offering field-proven insights for drug development professionals.

The Central Role of P-glycoprotein in Multidrug Resistance

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a 170 kDa transmembrane glycoprotein that has evolved as a defense mechanism against xenobiotics.[3] In normal tissues, it is strategically expressed in barrier-forming epithelia such as the intestine, liver, kidneys, and the blood-brain barrier, where it plays a crucial role in limiting the absorption and distribution of foreign substances.[7][8]

In the context of oncology, the overexpression of P-gp in tumor cells is a primary mechanism of acquired MDR.[9] This efflux pump utilizes the energy from ATP hydrolysis to transport a broad spectrum of structurally diverse anticancer drugs out of the cell, including taxanes, anthracyclines, and vinca alkaloids.[1][4] This action effectively lowers the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment.[3] Consequently, inhibiting P-gp function has been a major focus of research to restore chemosensitivity in resistant tumors.[5][9]

This compound: A Profile of a P-gp Modulator

This compound is the R-enantiomer of the dihydropyridine derivative niguldipine.[10] It has been identified as a potent modulator of P-gp-mediated multidrug resistance.[11][12]

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | [13] |

| Molecular Formula | C₃₆H₄₀ClN₃O₆ | [13] |

| Molecular Weight | 646.2 g/mol | [13] |

| Synonyms | (R)-(-)-niguldipine, B8509-035 | [14][15] |

Mechanism of Action: Direct Interaction with P-glycoprotein

-

Competitive Binding: this compound competitively inhibits the binding of photoaffinity labels, such as azidopine, to P-gp in a dose-dependent manner. This indicates that it directly occupies a binding site on the transporter.[11]

-

Inhibition of Efflux: It effectively blocks the efflux of known P-gp substrates. In cells overexpressing P-gp, this compound treatment leads to a significant, dose-dependent accumulation of fluorescent substrates like rhodamine 123.[11] At a concentration of 1 µM, it can restore substrate accumulation in resistant cells to levels seen in sensitive parental cells.[11]

-

Chemosensitization: By inhibiting P-gp's efflux function, this compound enhances the cytotoxicity of chemotherapeutic drugs like Adriamycin (doxorubicin) and vincristine in MDR cells. The degree of sensitization, measured by the Resistance Modulating Factor (RMF), is directly proportional to the level of P-gp expression.[11]

-

Binding Site Identification: Advanced photoaffinity labeling studies using a tritiated azido analog of this compound, followed by mass spectrometry, have identified the binding site. The drug binds to a tryptic P-gp peptide region (468-527), which is situated between the Walker A and B motifs of the N-terminal ATP-binding site, suggesting a direct interference with the transporter's energy-harnessing machinery.[16]

-

Specificity: The modulating effect of this compound is specific to P-gp-mediated resistance. It has no effect on MDR phenotypes caused by other mechanisms, such as mutations in topoisomerase II.[11]

Interestingly, some studies have also characterized this compound as a protein kinase C (PKC) inhibitor. This activity can lead to a decrease in P-glycoprotein levels, suggesting a potential dual mechanism for its chemosensitizing effects.[17]

Caption: Mechanism of P-gp modulation by this compound.

Experimental Protocols for Assessing P-gp Modulation

To rigorously evaluate a compound's potential as a P-gp modulator, a series of validated in vitro assays are essential. These protocols provide a self-validating system to confirm mechanism and quantify potency.

Calcein-AM Efflux Assay: A Functional Assessment of Inhibition

This high-throughput assay is a reliable method for measuring P-gp transport activity and its inhibition.[18]

Principle of Causality: The assay leverages the properties of Calcein-AM, a non-fluorescent, cell-permeable P-gp substrate.[19] Inside the cell, ubiquitous intracellular esterases cleave the AM ester, converting it into the highly fluorescent, membrane-impermeable calcein. Calcein itself is not a P-gp substrate.[19] In P-gp overexpressing cells, Calcein-AM is rapidly pumped out before it can be hydrolyzed, resulting in low intracellular fluorescence.[20] An inhibitor like this compound will block this efflux, leading to the intracellular accumulation of Calcein-AM, subsequent hydrolysis to calcein, and a measurable increase in fluorescence intensity. The fluorescence signal is therefore inversely proportional to P-gp activity.[19]

Caption: Workflow and principle of the Calcein-AM assay.

Detailed Step-by-Step Protocol:

-

Cell Seeding: Seed MDR cell lines (e.g., K562/A02, MDCK-MDR1) and their parental sensitive counterparts into a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[19]

-

Compound Preparation: Prepare serial dilutions of this compound in a culture medium. Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and a vehicle control (e.g., DMSO) for maximum P-gp activity.[19]

-

Compound Treatment: Remove the culture medium from the wells and add 100 µL of the diluted compounds. Incubate the plate at 37°C for 30-60 minutes.[19]

-

Calcein-AM Loading: Prepare a working solution of Calcein-AM in a culture medium at a final concentration of 0.25 µM. Add 50 µL of this solution to each well.[19][21]

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark to allow for dye uptake and hydrolysis.[19]

-

Fluorescence Measurement: After incubation, wash the cells twice with ice-cold PBS to stop the reaction and remove extracellular dye. Add 100 µL of ice-cold PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[19]

-

Data Analysis: Subtract the background fluorescence (wells with PBS only). Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

P-gp ATPase Activity Assay

This biochemical assay directly measures the impact of a compound on the engine of the P-gp pump.

Principle of Causality: P-gp-mediated transport is coupled to ATP hydrolysis.[22] This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by purified P-gp-containing membranes.[22] Compounds that interact with P-gp can either stimulate ATP hydrolysis (indicating they are likely transported substrates) or inhibit it.[23] The P-gp-specific activity is determined by its sensitivity to a selective inhibitor like sodium orthovanadate (Na₃VO₄).[23] An increase in vanadate-sensitive ATPase activity suggests the compound is a substrate, while a decrease indicates it is an inhibitor.

Caption: Principle of the P-gp ATPase activity assay.

Detailed Step-by-Step Protocol (based on commercial kits like Pgp-Glo™):

-

Reagent Preparation: Prepare reagents as per the kit instructions. This typically involves reconstituting P-gp membranes, preparing an ATP solution, and the detection reagent.[24]

-

Plate Setup: In a 96-well white plate, set up the following conditions:

-

Untreated Control: P-gp membranes + Assay Buffer (measures basal activity).

-

Positive Control (Stimulator): P-gp membranes + Verapamil (a known substrate).[24]

-

Inhibitor Control: P-gp membranes + Sodium Orthovanadate (determines non-P-gp ATPase activity).[24]

-

Test Compound: P-gp membranes + serial dilutions of this compound.

-

-

Reaction Initiation: Add 5 mM MgATP to initiate the reaction.[24]

-

Incubation: Incubate the plate for 40 minutes at 37°C to allow for ATP hydrolysis.[24]

-

Signal Detection: Stop the reaction by adding the ATPase Detection Reagent. This reagent typically converts the remaining ATP into a luminescent signal. Incubate for 20 minutes at room temperature.[24]

-

Measurement: Measure luminescence using a microplate reader.

-

Data Analysis: The change in luminescence (ΔRLU) is inversely proportional to ATPase activity. Compare the signal in the this compound-treated wells to the controls. A signal increase towards the vanadate-treated level indicates inhibition of P-gp ATPase activity.

Quantitative Data Summary

The following table summarizes representative data for this compound's activity, illustrating its potency in modulating P-gp.

| Assay | Cell Line | Parameter | This compound Value | Reference |

| Chemosensitization | MDR-1 Overexpressing | RMF (Adriamycin) | 8 - 42 | [11] |

| Chemosensitization | MDR-1 Overexpressing | RMF (Vincristine) | 16 - 63 | [11] |

| Substrate Accumulation | MDR-1 Overexpressing | Effective Concentration | 1 µM | [11] |

| Clinical Trial (Phase I) | Cancer Patients | Max Tolerated Dose (MTD) | 5 mg/kg/4h (IV) | [10] |

RMF (Resistance Modulating Factor) = IC₅₀ of drug alone / IC₅₀ of drug + modulator

Clinical Context and Future Directions

The promising preclinical data for this compound led to its evaluation in a Phase I clinical trial. The study aimed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics when administered alone and in combination with vinblastine.[10]

The MTD was established at 5 mg/kg as a four-hour intravenous infusion.[10] Dose-limiting toxicities were primarily cardiovascular, including drops in blood pressure and heart rate.[10] The study confirmed a linear relationship between the infused dose and serum concentration, with long-term infusions achieving stable serum levels.[10]

While this compound demonstrated clear P-gp binding and modulating activity, its clinical development, like that of many first and second-generation P-gp inhibitors, faced challenges related to toxicity and achieving a sufficient therapeutic window.[10][25] The field has since moved towards third-generation inhibitors like tariquidar and elacridar, which offer higher potency and greater specificity.[25]

However, the story of this compound provides a crucial lesson in drug development. Its direct interaction with the P-gp ATP-binding cassette serves as a foundational model for the rational design of new modulators.[16] Future research must continue to focus on developing highly selective inhibitors with minimal off-target effects and favorable pharmacokinetic profiles to finally translate the powerful concept of P-gp inhibition into widespread clinical success.[5][26]

References

- P-glycoprotein - Wikipedia. (n.d.). Wikipedia.

- Zahra, M. H., & Shariati, M. (2022). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. PMC.

- Zhu, X., & Li, Y. (2022).

- Hofmann, J., Gekeler, V., Ise, W., & Boer, R. (1993). Mechanism of action of this compound-HCl (B8509-035)

- Role of P-Gp in Tre

- Larsen, A. K., & Fendler, J. P. (2000).

- Ford, J. M., & Hait, W. N. (1990). P-glycoproteins and multidrug resistance. PubMed.

- Application Notes: Calcein-AM Assay for Characterizing P-gp Inhibition by P-gp Modul

- Generating Inhibitors of P-Glycoprotein: Where to, Now? (n.d.). PMC - PubMed Central.

- 4.7. P-gp ATPase Activity Assay. (n.d.). Bio-protocol.

- Ecker, G. F., & Chiba, P. (2009). Recent Developments of P-gp Inhibitors. Bentham Science Publisher.

- MDR1/P-gp in Drug-Drug Interaction | INDIGO Biosciences. (n.d.). INDIGO Biosciences.

- PGP Protocol | PDF | Enzyme Inhibitor | Luciferase. (n.d.). Scribd.

- P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at their C-terminal Ends. (n.d.). PMC - PubMed Central.

- Roninson, I. B., & Chin, J. E. (1988). Structure and expression of the human MDR (P-glycoprotein) gene family. PMC - NIH.

- Palmeira, A., & Vasconcelos, M. H. (2022). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. MDPI.

- P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG Labtech.

- Seelig, A. (2020). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers.

- Booser, D. J., & Hortobagyi, G. N. (1997).

- Singh, Y., & Chahal, J. (2017).

- This compound hydrochloride | C36H40ClN3O6 | CID 6918096. (n.d.). PubChem - NIH.

- Luan, Y., & Gao, S. (2016). P-glycoprotein transporter in drug development. PMC - NIH.

- Calcein-AM assay for P-gp transport activity in the presence of... (n.d.).

- Bansal, T., & Gupta, U. (2009). Calcein assay: A high-throughput method to assess P-gp inhibition.

- Compound: this compound (CHEMBL2051956). (n.d.). ChEMBL - EMBL-EBI.

- Broxterman, H. J., & Lankelma, J. (1996). Flow cytometric assay of modulation of P-glycoprotein function in whole blood by the multidrug resistance inhibitor GG918. PubMed.

- MDR1 PE ATPase Kit Assay Protocol. (2007). Sigma-Aldrich.

- Multi-Drug Resistance Assay Kit (Calcein AM). (n.d.).

- Human P-Glycoprotein / MDR1 Drug Interaction Assay. (n.d.). Indigo Biosciences.

- P-gp (MDR1) Transporter Assay (ABCB1). (n.d.). BioIVT.

- P-GP DRUG INTERACTION ASSAY KIT. (n.d.).

- P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Popul

- P-glycoprotein inhibitor shows potent MDR-reversal activity in preclinical models. (2023). BioWorld.

- This compound. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- (+)-Niguldipine | C36H39N3O6 | CID 6918097. (n.d.). PubChem - NIH.

- This compound. (n.d.). Drug Central.

- This compound. (n.d.). Qeios.

- This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. (n.d.). PubMed.

- Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. (n.d.). PubMed.

- What are P-gp modulators and how do they work? (2024).

Sources

- 1. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 4. scirp.org [scirp.org]

- 5. Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P-glycoprotein transporter in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Phase I and pharmacokinetic study of the P-glycoprotein modulator this compound-HCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. qeios.com [qeios.com]

- 13. This compound hydrochloride | C36H40ClN3O6 | CID 6918096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. This compound [drugcentral.org]

- 16. Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. scribd.com [scribd.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. What are P-gp modulators and how do they work? [synapse.patsnap.com]

- 26. Generating Inhibitors of P-Glycoprotein: Where to, Now? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Protein Kinase C Inhibitor Activity of Dexniguldipine

Abstract: This technical guide provides a comprehensive overview of dexniguldipine, a dihydropyridine derivative, with a specific focus on its activity as a Protein Kinase C (PKC) inhibitor. Initially explored for its properties as a calcium channel blocker and modulator of multidrug resistance, this compound has emerged as a potent antineoplastic agent with well-documented anti-PKC activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, validated experimental protocols for characterization, and a discussion of the therapeutic implications of its PKC-targeting function.

Section 1: The Protein Kinase C (PKC) Superfamily: A Primer for Drug Discovery Professionals

The Protein Kinase C (PKC) family, a group of phospholipid-dependent serine/threonine kinases, serves as a central hub in cellular signal transduction.[3][4] These enzymes are critical in regulating a vast array of cellular processes, including proliferation, gene expression, differentiation, and apoptosis.[5][6] Dysregulation of PKC signaling is frequently implicated in various pathologies, most notably cancer, making this enzyme family an attractive target for therapeutic intervention.[7][8]

PKC Isoforms and Classification

The PKC family is divided into three main subfamilies based on their structure and requirements for activation:[9][10]

-

Conventional PKCs (cPKCs): Includes isoforms α, βI, βII, and γ. Their activation is dependent on both calcium (Ca²⁺) and diacylglycerol (DAG).[9]

-

Novel PKCs (nPKCs): Includes isoforms δ, ε, η, and θ. These isoforms require DAG for activation but are independent of Ca²⁺.[9]

-

Atypical PKCs (aPKCs): Includes isoforms ζ and ι/λ. Their activation is independent of both Ca²⁺ and DAG.[9][10]

This isoform diversity allows for highly specific and context-dependent signaling, but it also presents a significant challenge in developing isoform-specific inhibitors to minimize off-target effects.[11]

The Canonical PKC Activation Pathway

The activation of conventional and novel PKC isoforms is a tightly regulated, multi-step process typically initiated by extracellular signals. The binding of a ligand to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates Phospholipase C (PLC).[5] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of intracellular calcium, which, along with DAG, recruits cPKC isoforms to the plasma membrane, leading to their activation and the subsequent phosphorylation of target substrates.[5]

Caption: Canonical activation pathway for conventional Protein Kinase C (cPKC) isoforms.

Section 2: this compound: From Calcium Channel Blocker to Investigational PKC Inhibitor

This compound is the (R)-enantiomer of the dihydropyridine derivative niguldipine.[12][13] While initially characterized as an L-type Ca²⁺ channel blocker and α1A-adrenoceptor antagonist, subsequent research uncovered its potent antiproliferative effects, independent of its channel-blocking activity.[14][15] This led to investigations that identified this compound hydrochloride (DNIG) as a potent antineoplastic agent with specific PKC inhibitory activity.[1][2][15]

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for designing robust in vitro and in vivo experiments.

| Property | Value | Source |

| Molecular Formula | C₃₆H₃₉N₃O₆ | [16] |

| Molecular Weight | 609.72 g/mol | [16] |

| CAS Number | 120054-86-6 | [17] |

| Class | Synthetic Organic | [18] |

| Synonyms | (R)-(-)-niguldipine, B859-35, DNIG |

Section 3: Mechanistic Insights into this compound-Mediated PKC Inhibition

This compound has been shown to inhibit cell proliferation in various cancer cell lines, an effect directly linked to its modulation of PKC-dependent signaling pathways.[15] Studies have demonstrated that this compound is a potent inhibitor of mitogenic signals that rely on PKC activation.[15]

Effects on PKC Isoforms and Downstream Events

Research has provided specific insights into how this compound impacts cellular machinery through PKC inhibition:

-

Cell Cycle Arrest: In Friend erythroleukemia cells, this compound treatment caused a marked increase in the percentage of cells in the S phase of the cell cycle, indicating a disruption in normal cell cycle progression.[1][2]

-

Inhibition of Phosphorylation: The drug led to decreased phosphorylation of key nuclear proteins, a direct consequence of inhibiting kinase activity.[1][2]

-

Modulation of PKC Isoform Expression: In human pancreatic adenocarcinoma cells, this compound was found to significantly inhibit the expression of PKC alpha (α) and zeta (ζ), suggesting a mechanism that goes beyond simple competitive inhibition at the catalytic site.[19]

-

Reversal of Multidrug Resistance: this compound has been shown to interact with P-glycoprotein, a key player in multidrug resistance, potentially by competing for substrate binding.[20] This activity, combined with its PKC inhibition, makes it a promising agent for combination therapies.[1]

Caption: Logical relationships in this compound's mechanism of action.

Section 4: Experimental Protocols for Characterizing this compound's PKC Inhibitor Activity

To rigorously evaluate the PKC inhibitory properties of this compound or similar compounds, a combination of in vitro biochemical assays and cell-based functional assays is required.

In Vitro PKC Kinase Activity Assay (Non-Radioactive ELISA-Based)

This protocol provides a safe and reliable method for quantifying PKC activity and screening for inhibitors.[21] It is based on an ELISA that uses a specific peptide substrate for PKC and a polyclonal antibody that recognizes the phosphorylated form of the substrate.[21]

Causality Behind Experimental Choices:

-

Specific Substrate: Using a specific peptide substrate ensures that the measured kinase activity is primarily from PKC.

-

Phospho-Specific Antibody: This is the key to the assay's specificity, allowing for the detection of only the product of the kinase reaction.

-

ATP Concentration: Kinase inhibitors can be ATP-competitive.[3] Therefore, running the assay at an ATP concentration near the Km for the enzyme is crucial for accurately determining the IC₅₀ of competitive inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all buffers (Kinase Assay Buffer, Antibody Dilution Buffer) and reagents (ATP, this compound stock solutions) as per manufacturer guidelines (e.g., Abcam ab139437).[21] Prepare serial dilutions of this compound to determine the IC₅₀.

-

Sample Preparation: Use purified or partially purified PKC enzyme preparations. Dilute the enzyme in Kinase Assay Dilution Buffer to the recommended concentration.

-

Assay Plate Setup: The assay is performed in a microplate pre-coated with the PKC substrate peptide.[21]

-

Add 30 µL of the diluted PKC enzyme to each well.

-

Add 10 µL of the various this compound dilutions to the appropriate wells. Include a "vehicle control" (e.g., DMSO) and a "no enzyme" negative control.

-

-

Initiate Kinase Reaction: Add 10 µL of a diluted ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for the recommended time (e.g., 90 minutes), allowing the enzyme to phosphorylate the substrate.

-

Detection:

-

Wash the wells to remove ATP and enzyme.

-

Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the wells and add an HRP-conjugated secondary antibody.

-

Wash again and add TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.[21]

-

-

Data Acquisition: Add an acid stop solution, which turns the color yellow. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the absorbance against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for a non-radioactive, ELISA-based PKC inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic effects of this compound.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., CFPAC-1 pancreatic cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm.

-

Data Analysis: Normalize the data to the vehicle-treated cells (representing 100% viability) and plot cell viability against the log of this compound concentration to determine the EC₅₀.

Section 5: Therapeutic Implications and Future Directions

The dual activity of this compound as both a specific PKC inhibitor and a modulator of multidrug resistance positions it as a compelling candidate for cancer therapy.[1][20] Its ability to inhibit proliferation in lung, pancreatic, and leukemia cell lines highlights its potential as a broad-spectrum antineoplastic agent.[1][15][19]

Key Therapeutic Angles:

-

Monotherapy: The potent antiproliferative effects suggest potential use as a standalone treatment for tumors driven by aberrant PKC signaling.[15][19]

-

Combination Therapy: this compound's ability to reverse P-glycoprotein-mediated multidrug resistance and arrest cells in the S-phase makes it an ideal partner for combination with other chemotherapeutic drugs, particularly those that are S-phase specific.[1][20]

Future research should focus on elucidating the precise isoform selectivity of this compound, as this will be critical for predicting its therapeutic window and potential side effects. The development of isoform-specific PKC inhibitors remains a major goal in the field, as it could lead to more targeted and less toxic cancer therapies.[11][22][23] Phase I clinical trials have established a recommended oral dose of 2,500 mg/day for this compound, paving the way for further clinical evaluation in phase II trials.[24]

Section 6: References

-

Beck, W. T., et al. (1996). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. Journal of Cancer Research and Clinical Oncology, 122(8), 465-75. [Link]

-

Boer, R., et al. (1993). Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance. Journal of Cancer Research and Clinical Oncology, 119(5), 261-7. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in friend erythroleukemia cells. PMC. [Link]

-

The Medical Biochemistry Page. (n.d.). Signal Transduction Pathways: PKC Family. [Link]

-

Sando, J. J., & Young, M. C. (1994). Enzyme Assays for Protein Kinase C Activity. Springer Nature Experiments. [Link]

-

Yamamoto, T., et al. (2009). Biochemical assays for multiple activation states of protein kinase C. Nature Protocols, 4(6), 835-43. [Link]

-

Open Access Pub. (n.d.). Protein Kinase C Signaling. Journal of New Developments in Chemistry. [Link]

-

Martelli, A. M., et al. (2003). Preclinical and clinical development of novel agents that target the protein kinase C family. Current Medicinal Chemistry, 10(23), 2509-25. [Link]

-

Lee, H. W., & Kim, H. N. (2017). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences, 18(11), 2420. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. [Link]

-

Tan, S. L. (2013). Protein kinase C in the immune system: from signalling to chromatin regulation. Immunology, 140(1), 36-48. [Link]

-

Schuller, H. M., et al. (1994). Inhibition of protein-kinase-C--dependent cell proliferation of human lung cancer cell lines by the dihydropyridine this compound. Journal of Cancer Research and Clinical Oncology, 120(6), 354-8. [Link]

-

Wu, G., & Lu, C. (2002). Selective protein kinase C inhibitors and their applications. Current Medicinal Chemistry, 9(16), 1477-89. [Link]

-

ResearchGate. (n.d.). Design and Optimization of Selective Protein Kinase C θ (PKCθ) Inhibitors for the Treatment of Autoimmune Diseases. Request PDF. [Link]

-

Conrad, K. E., & Gutierrez-Hartmann, A. (1993). The Ras and protein kinase C signaling pathways are functionally antagonistic in GH4 neuroendocrine cells. Molecular Endocrinology, 7(7), 915-23. [Link]

-

Merck. (n.d.). Protein Kinase C (PKC) Assay Kit. [Link]

-

CNGBdb. (n.d.). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Literature. [Link]

-

Patsnap Synapse. (2024). What are PKC inhibitors and how do they work?. [Link]

-

Harris, R. J., et al. (2021). Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005. Journal of Medicinal Chemistry, 64(16), 11886-11903. [Link]

-

Griner, E. M., & Kazanietz, M. G. (2007). Protein Kinase C and Other Diacylglycerol-Binding Proteins in Cancer. Nature Reviews Cancer, 7(4), 281-94. [Link]

-

Chen, Q., et al. (2025). Recent advances in PKC inhibitor development: Structural design strategies and therapeutic applications. European Journal of Medicinal Chemistry, 301, 117290. [Link]

-

Kisfalvi, K., et al. (1996). This compound hydrochloride inhibits growth of human pancreatic adenocarcinoma cells and expression of protein kinase C isoforms alpha and zeta. International Journal of Oncology, 8(1), 15-20. [Link]

-

Qeios. (n.d.). This compound. [Link]

-

EMBL-EBI. (n.d.). Compound: this compound (CHEMBL2051956). ChEMBL. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Ligand page. [Link]

-

National Center for Biotechnology Information. (n.d.). (+)-Niguldipine. PubChem. [Link]

-

Drug Central. (n.d.). This compound. [Link]

-

Therapeutic Target Database. (n.d.). Drug Information. [Link]

-

Hanauske, A. R., et al. (1998). Tolerance, Safety, and Kinetics of the New Antineoplastic Compound this compound-HCl After Oral Administration: A Phase I Dose-Escalation Trial. Annals of Oncology, 9(4), 403-8. [Link]

-

Wikipedia. (n.d.). Niguldipine. [Link]

-

Loos, W. J., et al. (1997). Phase I and pharmacokinetic study of the P-glycoprotein modulator this compound-HCL. British Journal of Cancer, 75(11), 1675-81. [Link]

-

Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-45. [Link]

Sources

- 1. This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in friend erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. db.cngb.org [db.cngb.org]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical and clinical development of novel agents that target the protein kinase C family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Signal Transduction PKC Pathways Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. What are PKC inhibitors and how do they work? [synapse.patsnap.com]

- 12. qeios.com [qeios.com]

- 13. Phase I and pharmacokinetic study of the P-glycoprotein modulator this compound-HCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound hydrochloride | C36H40ClN3O6 | CID 6918096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Inhibition of protein-kinase-C--dependent cell proliferation of human lung cancer cell lines by the dihydropyridine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Compound: this compound (CHEMBL2051956) - ChEMBL [ebi.ac.uk]

- 17. (+)-Niguldipine | C36H39N3O6 | CID 6918097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. This compound hydrochloride inhibits growth of human pancreatic adenocarcinoma cells and expression of protein kinase C isoforms alpha and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 22. Selective protein kinase C inhibitors and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent advances in PKC inhibitor development: Structural design strategies and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tolerance, safety, and kinetics of the new antineoplastic compound this compound-HCl after oral administration: a phase I dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexniguldipine: A Dihydropyridine Calcium Channel Blocker with Dual Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dexniguldipine, the (R)-enantiomer of niguldipine, is a potent member of the dihydropyridine (DHP) class of L-type calcium channel blockers.[1] This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, stereospecificity, and a significant secondary activity as a P-glycoprotein modulator, highlighting its potential in both cardiovascular medicine and oncology. The following sections will explore its synthesis, pharmacological properties, detailed experimental protocols for its evaluation, and a summary of its pharmacokinetic profile, offering a holistic view of this multifaceted molecule.

Introduction to this compound and the Dihydropyridine Class

Dihydropyridines are a cornerstone in the management of hypertension and angina.[2] They exert their therapeutic effects by blocking L-type voltage-gated calcium channels (CaV1.2), which are abundant in vascular smooth muscle.[3] This blockade inhibits the influx of extracellular calcium, leading to vasodilation and a reduction in blood pressure.[2] this compound distinguishes itself within this class through its stereospecific activity and its notable interaction with P-glycoprotein, an ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer.[4]

Synthesis of this compound

The synthesis of the dihydropyridine core of this compound is achieved through the Hantzsch pyridine synthesis, a classic multi-component reaction.[5][6] For an unsymmetrical dihydropyridine like this compound, a modified approach is necessary.

General Protocol for Unsymmetrical Hantzsch Dihydropyridine Synthesis

This protocol outlines a general method for the synthesis of unsymmetrical 1,4-dihydropyridines, which can be adapted for this compound.

Step 1: Synthesis of the Knoevenagel Condensation Product.

-

React an aromatic aldehyde (e.g., 3-nitrobenzaldehyde for this compound) with a β-ketoester (e.g., methyl acetoacetate) in the presence of a base catalyst like piperidine or an ammonium salt.

-

The reaction is typically carried out in a solvent such as ethanol or under microwave irradiation to yield the corresponding arylidene-β-ketoester.[5]

Step 2: Synthesis of the Enamine.

-

In a separate reaction, condense a second, different β-ketoester (e.g., a custom ester containing the diphenylpiperidine moiety for this compound) with an ammonia source, such as ammonium acetate, to form the corresponding enamine.[5]

Step 3: Michael Addition and Cyclization.

-

React the Knoevenagel product from Step 1 with the enamine from Step 2. This proceeds via a Michael addition followed by cyclization and dehydration to form the unsymmetrical dihydropyridine ring.[7][8]

-

The reaction can be promoted by heat or microwave irradiation.[9]

Step 4: Purification.

-

The crude product is purified by recrystallization or column chromatography to yield the final unsymmetrical 1,4-dihydropyridine.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both L-type calcium channels and the P-glycoprotein transporter.

L-type Calcium Channel Blockade

The primary therapeutic effect of this compound in the cardiovascular system is the blockade of L-type calcium channels. These channels are heteromultimeric protein complexes, with the α1 subunit forming the ion-conducting pore. Dihydropyridines bind to a specific site on the α1 subunit, stabilizing the channel in a closed or inactivated state and thereby reducing the influx of calcium into vascular smooth muscle cells. This leads to vasodilation and a decrease in peripheral resistance and blood pressure.

P-glycoprotein Modulation

This compound has been shown to be a potent modulator of P-glycoprotein (P-gp), a transporter protein that confers multidrug resistance in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[10] this compound competitively inhibits the binding of other substrates to P-gp, thereby restoring the intracellular concentration and efficacy of anticancer drugs.[10] Photoaffinity labeling studies have identified the this compound binding site on P-gp within the peptide region 468-527, which is located near the N-terminal ATP-binding cassette.[11][12] This suggests a direct interaction with the nucleotide-binding site, interfering with the ATP-dependent drug efflux mechanism.[11][12]

Experimental Protocols

In Vitro Evaluation: Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effect of this compound on L-type calcium channels (CaV1.2).

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human CaV1.2 α1, β2, and α2δ1 subunits.[13]

Protocol:

-

Cell Culture: Culture HEK-293 CaV1.2 cells in appropriate media and conditions until they reach 70-80% confluency.

-

Cell Preparation: Dissociate cells using a gentle enzyme-free dissociation solution and plate them onto glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

-

Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 MgATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

-

Patch-Clamp Recording:

-

Perform whole-cell patch-clamp recordings at room temperature.

-

Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Hold the membrane potential at -80 mV.

-

Elicit CaV1.2 currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) at a frequency of 0.1 Hz.

-

-

Drug Application:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the stock solution in the external solution to the desired final concentrations.

-

Apply different concentrations of this compound to the cells via a perfusion system.

-

-

Data Analysis:

-

Measure the peak inward CaV1.2 current before and after drug application.

-

Construct concentration-response curves and calculate the IC50 value for this compound.

-

In Vivo Evaluation: Antihypertensive Effect

Objective: To assess the antihypertensive efficacy of this compound in a relevant animal model.

Animal Model: Spontaneously Hypertensive Rats (SHR), a well-established model for human essential hypertension.[14][15] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

Protocol:

-

Animal Acclimatization: Acclimatize male SHR (12-14 weeks old) to the housing conditions for at least one week.

-

Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP) using the tail-cuff method.[14]

-

Grouping: Randomly divide the animals into groups (n=8-10 per group):

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

This compound (e.g., 1, 3, 10 mg/kg).

-

-

Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 4 weeks).

-

Blood Pressure Monitoring: Monitor SBP weekly throughout the study.

-

Final Measurements: At the end of the treatment period, measure final SBP and heart rate.

-

Data Analysis: Analyze the changes in SBP and heart rate between the treatment and vehicle groups using appropriate statistical methods (e.g., ANOVA).

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both preclinical and clinical settings.

| Parameter | Species | Route | Value | Reference |

| Bioavailability | Human | Oral | 3-5% | [9] |

| Terminal Half-life (t½) | Human | IV | 22.4 h | [9] |

| Clearance (CL) | Human | IV | 36.9 L/h | [9] |

| Volume of Distribution (Vd) | Human | IV | 1193 L | [9] |

| Maximum Tolerated Dose (MTD) | Human | IV | 5 mg/kg/4h | [16] |

Note: The oral bioavailability of this compound is low.[9] Pharmacokinetic data in humans showed wide interindividual variation.[17]

Conclusion

This compound is a dihydropyridine calcium channel blocker with a well-defined mechanism of action on L-type calcium channels. Its unique property as a potent P-glycoprotein modulator opens up exciting therapeutic possibilities beyond its cardiovascular applications, particularly in overcoming multidrug resistance in oncology. The experimental protocols detailed in this guide provide a solid framework for researchers to further investigate the pharmacological and therapeutic potential of this intriguing molecule. Further research is warranted to explore its clinical utility in both hypertension and as a chemosensitizing agent in cancer therapy.

References

-

Borchers, C., Boer, R., Klemm, K., et al. (2002). Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. Molecular Pharmacology, 61(6), 1366–1376. [Link]

-

Hofmann, J., Gekeler, V., Ise, W., et al. (1993). Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance. Biochemical Pharmacology, 45(11), 2231–2238. [Link]

-

Gekeler, V., Boer, R., Ise, W., et al. (1995). Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. Journal of Biological Chemistry, 270(32), 19177–19184. [Link]

-

Wang, Z., Liu, Q., Zhang, W., & Chen, Q. (2013). Facile synthesis of Hantzsch 1,4-dihydropyridines with unsymmetrical 2,6- and 3,5-substituents. Journal of Chemical Research, 37(12), 748-750. [Link]

-

A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction - Banaras Hindu University. (n.d.). [Link]

-

Alajarín, R., Jordán, P., Vaquero, J. J., & Alvarez-Builla, J. (1992). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 17(5), 5724–5747. [Link]

-

Boelsterli, U. A., & Kellenberger, S. (1997). Bioavailability and pharmacokinetic characteristics of this compound-HCl, a new anticancer drug. Cancer Chemotherapy and Pharmacology, 40(3), 241–244. [Link]

-

Qeios. (n.d.). This compound. [Link]

-

Hanauske, A. R., et al. (1997). Phase I and pharmacokinetic study of the P-glycoprotein modulator this compound-HCL. Annals of Oncology, 8(4), 391-395. [Link]

-

Kopp, H. G., et al. (1999). Tolerance, Safety, and Kinetics of the New Antineoplastic Compound this compound-HCl After Oral Administration: A Phase I Dose-Escalation Trial. Journal of Clinical Oncology, 17(10), 3242-3242. [Link]

-

Drug Central. (n.d.). This compound. [Link]

-

B'SYS. (n.d.). HEK-293 CaV1.2 Cell Line. [Link]

-

Saponara, S., et al. (2016). Functional, electrophysiological and molecular docking analysis of the modulation of Cav 1.2 channels in rat vascular myocytes by murrayafoline A. British Journal of Pharmacology, 173(2), 292-304. [Link]

-

Sophion. (n.d.). hCaV1.2 recordings using QPatch. [Link]

-

Graphviz. (n.d.). DOT Language. [Link]

-

B'SYS. (n.d.). HEK-293 CaV1.2 Cell Line. [Link]

-

Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]

-

DevTools daily. (n.d.). Free Graphviz / Dot online editor. [Link]

-

Wikipedia. (n.d.). Spontaneously hypertensive rat. [Link]

-

Thejesh GN. (2021, June 28). Drawings as Code – DOT and Graphviz. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

ChEMBL. (n.d.). Compound: this compound (CHEMBL2051956). [Link]

-

Sophion. (n.d.). hCaV1.2 recordings using QPatch. [Link]

-

Graphviz. (n.d.). DOT Language. [Link]

-

Reddit. (n.d.). Tips for Pathway Schematic design?. [Link]

-

RxList. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. [Link]

-

PubChem. (n.d.). (+)-Niguldipine. [Link]

-

Graphviz. (2015, January 5). Drawing graphs with dot. [Link]

-

PubChem. (n.d.). This compound hydrochloride. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

Hantzsch Dihydropyridine Synthesis. (n.d.). Merck Index. [Link]

Sources

- 1. This compound hydrochloride | C36H40ClN3O6 | CID 6918096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Blood pressure development of the spontaneously hypertensive rat after concurrent manipulations of dietary Ca2+ and Na+. Relation to intestinal Ca2+ fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sophion.com [sophion.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sketchviz.com [sketchviz.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of cytostatics and chemosensitizers with the this compound binding site on P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 13. bsys.ch [bsys.ch]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]

- 16. medium.com [medium.com]

- 17. This compound [drugcentral.org]

Chemical structure and properties of Dexniguldipine hydrochloride

An In-depth Technical Guide to the Chemical Structure and Properties of Dexniguldipine Hydrochloride

Introduction

This compound hydrochloride is a synthetic, small-molecule compound belonging to the 1,4-dihydropyridine class of drugs.[1] It is the (R)-enantiomer of the racemate Niguldipine.[2] While structurally related to well-known antihypertensive agents, this compound hydrochloride has garnered significant interest in the research community not only for its activity as an L-type calcium channel blocker and α1A-adrenoceptor antagonist but, more notably, for its potent ability to modulate multidrug resistance (MDR) in cancer cells.[3][4][5]

This guide provides a comprehensive technical overview of this compound hydrochloride, synthesizing foundational chemical data with mechanistic insights. We will delve into its structural attributes, physicochemical properties, complex pharmacology, and the analytical methodologies essential for its study. The objective is to equip researchers and drug development professionals with the detailed knowledge required to effectively utilize this compound in their investigations.

Chemical Identity and Molecular Structure

The unique pharmacological profile of this compound hydrochloride is intrinsically linked to its molecular architecture. The molecule features a chiral 1,4-dihydropyridine core, which is characteristic of this class of calcium channel blockers.[1] This core is asymmetrically substituted, giving rise to its stereospecific activities. Key appended functional groups include a 3-nitrophenyl ring, which influences its interaction with target proteins, and a bulky 3-(4,4-diphenylpiperidin-1-yl)propyl ester side chain, which is crucial for its P-glycoprotein inhibitory activity.

The hydrochloride salt form enhances the compound's solubility and stability for experimental use.

Core Identifiers

A summary of the essential chemical identifiers for this compound hydrochloride is presented below.

| Identifier | Value | Source |

| IUPAC Name | 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | [3] |

| CAS Number | 113145-70-3 | [3] |

| Molecular Formula | C₃₆H₄₀ClN₃O₆ | [3] |

| Molecular Weight | 646.2 g/mol | [3] |

| Canonical SMILES | CC1=C(C5=CC(=CC=C5)[O-])C(=O)OC.Cl | [3] |

| InChIKey | MHOSUIMBPQVOEU-MGDILKBHSA-N | [3] |

Structural Diagram

Physicochemical Properties

The physicochemical characteristics of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays.

| Property | Value | Significance | Source |

| Polar Surface Area (TPSA) | 111.01 Ų | Influences membrane permeability and oral bioavailability. | [6] |

| XlogP | 6.8 | Indicates high lipophilicity, suggesting good membrane penetration but potentially poor aqueous solubility. | [7] |

| Rotatable Bonds | 12 | High number suggests molecular flexibility, allowing it to adapt to different binding pockets. | [6] |

| Solubility | Soluble in DMSO and ethanol.[8] Sparingly soluble in aqueous buffers. | Dictates solvent choice for in vitro assays and formulation strategies. | [8] |

| Storage Temperature | -20°C | Recommended for maintaining long-term stability of the solid compound. | [9] |

Pharmacology and Multifaceted Mechanisms of Action

This compound hydrochloride exhibits a complex pharmacological profile, acting on multiple, distinct molecular targets. This pleiotropic activity makes it a valuable tool for probing various biological pathways.

Modulation of Multidrug Resistance via P-glycoprotein Inhibition

The most extensively studied activity of this compound is its role as a potent chemosensitizer in cancer cells that have developed multidrug resistance (MDR).[4]

-